molecular formula C9H11NO4 B2569955 Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 1429217-39-9

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B2569955
CAS No.: 1429217-39-9
M. Wt: 197.19
InChI Key: UKTFTTFHGFWIBT-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C9H11NO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
  • Ethyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-5-carboxylate

Uniqueness

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-methoxy-2-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(12)6-4-5-10-8(11)7(6)13-2/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTFTTFHGFWIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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